molecular formula C9H20O4S2 B14246001 Pentane, 1,5-bis(ethylsulfonyl)- CAS No. 501673-23-0

Pentane, 1,5-bis(ethylsulfonyl)-

Cat. No.: B14246001
CAS No.: 501673-23-0
M. Wt: 256.4 g/mol
InChI Key: IDYSXFOMMWKZLD-UHFFFAOYSA-N
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Description

Pentane, 1,5-bis(ethylsulfonyl)- is an organic compound with the molecular formula C9H20O4S2. It is characterized by the presence of two ethylsulfonyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,5-bis(ethylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dibromopentane with sodium ethylsulfinate under appropriate conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Pentane, 1,5-bis(ethylsulfonyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-bis(ethylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can yield the corresponding sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pentane derivatives depending on the nucleophile used.

Scientific Research Applications

Pentane, 1,5-bis(ethylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentane, 1,5-bis(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. The ethylsulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pentane, 1,5-bis(methylsulfonyl)-: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

    Hexane, 1,6-bis(ethylsulfonyl)-: Similar structure but with a hexane backbone instead of pentane.

    Butane, 1,4-bis(ethylsulfonyl)-: Similar structure but with a butane backbone instead of pentane.

Uniqueness

Pentane, 1,5-bis(ethylsulfonyl)- is unique due to its specific chain length and the presence of ethylsulfonyl groups. This combination of features imparts distinct reactivity and properties compared to its analogs. The ethylsulfonyl groups provide steric and electronic effects that influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

501673-23-0

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

1,5-bis(ethylsulfonyl)pentane

InChI

InChI=1S/C9H20O4S2/c1-3-14(10,11)8-6-5-7-9-15(12,13)4-2/h3-9H2,1-2H3

InChI Key

IDYSXFOMMWKZLD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCCCS(=O)(=O)CC

Origin of Product

United States

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